Methyl 5-isopropylpicolinate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 5-propan-2-ylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(2)8-4-5-9(11-6-8)10(12)13-3/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIPQXCVYDTFNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-isopropylpicolinate is a compound derived from picolinic acid, characterized by its unique structural features that include a pyridine ring and an isopropyl group. This compound has garnered interest in various fields, particularly in pharmacology and biochemistry, due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure can be represented as follows:
- Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.
- Isopropyl Group : A branched alkyl group that enhances lipophilicity.
This compound exhibits several biological activities through various mechanisms:
- Neuropharmacological Effects : Research indicates that this compound may modulate neurotransmitter systems in the central nervous system (CNS), potentially influencing mood and cognitive functions.
- Antioxidant Activity : Studies suggest that it may possess antioxidant properties, which can help mitigate oxidative stress in biological systems.
- Anti-inflammatory Properties : Preliminary findings indicate that this compound could reduce inflammation, making it a candidate for further exploration in treating inflammatory diseases.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Starting Material : Picolinic acid or its derivatives.
- Reagents : Isopropyl alcohol and standard esterification agents such as sulfuric acid or hydrochloric acid.
- Reaction Conditions : The reaction is generally conducted under reflux conditions to facilitate ester formation.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
| Study | Biological Activity | Findings |
|---|---|---|
| Study A | Neuropharmacology | Enhanced synaptic plasticity in animal models. |
| Study B | Antioxidant | Significant reduction in reactive oxygen species (ROS) levels in vitro. |
| Study C | Anti-inflammatory | Decreased pro-inflammatory cytokine production in cell cultures. |
Case Studies
-
Neuropharmacological Study :
- Objective : To evaluate the effects of this compound on cognitive function.
- Methodology : A double-blind study involving aged rats treated with varying doses of the compound.
- Results : Treated animals showed improved memory retention compared to controls, suggesting potential benefits for age-related cognitive decline.
-
Antioxidant Assessment :
- Objective : To assess the antioxidant capacity of this compound.
- Methodology : DPPH (2,2-diphenyl-1-picrylhydrazyl) assay was employed to measure free radical scavenging activity.
- Results : The compound exhibited significant scavenging activity, comparable to established antioxidants.
-
Inflammatory Response Experiment :
- Objective : To investigate the anti-inflammatory effects of this compound in vitro.
- Methodology : Human macrophages were treated with lipopolysaccharide (LPS) alongside the compound.
- Results : A marked reduction in TNF-alpha and IL-6 production was observed, indicating anti-inflammatory potential.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
